

PNRI-299 redox protein inhibition methods

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Compound Focus: Pnri-299

CAS No.: 550368-41-7

Cat. No.: S640959

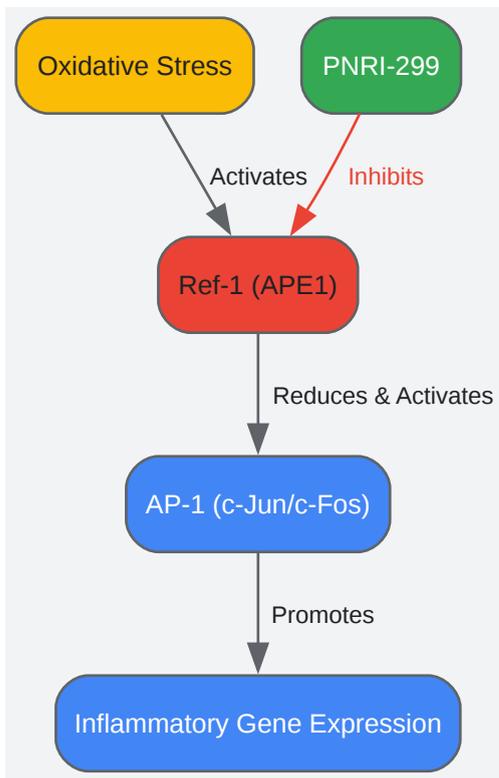
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Mechanism of Action

PNRI-299 (N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide) is a small molecule inhibitor designed using a β -strand mimetic template [1] [2]. Its core mechanism involves selective targeting of the redox effector factor-1 (Ref-1), also known as APE1, which is an oxidoreductase [1] [3].

- **Redox Inhibition:** The molecule incorporates an **enedione moiety** designed to trap reactive cysteine nucleophiles in the active sites of redox proteins like Ref-1. This inhibits the reducing activity of Ref-1 [1] [2].
- **Transcriptional Selectivity:** By inhibiting Ref-1, **PNRI-299** prevents the redox-mediated activation of the transcription factor **Activator Protein-1 (AP-1)**. It demonstrates high selectivity, with an IC50 of 20 μ M for AP-1 inhibition and no effect on NF- κ B transcription or thioredoxin at concentrations up to 200 μ M [1] [3].
- **Downstream Effects:** Inhibition of the Ref-1/AP-1 pathway leads to reduced expression of pro-inflammatory genes. In a mouse asthma model, this resulted in significantly lower levels of IL-4, reduced airway eosinophil infiltration, mucus hypersecretion, and edema [1].

The following diagram illustrates the signaling pathway and the point of inhibition by **PNRI-299**:



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Summary of Key Quantitative Data

The table below summarizes the primary quantitative findings from the literature on **PNRI-299**:

Parameter	Value / Outcome	Experimental Context
IC50 (AP-1 Inhibition)	20 μ M	Transiently transfected human lung epithelial (A549) cells [1].
Selectivity (NF- κ B)	No inhibition up to 200 μ M	Same as above; NF- κ B reporter assay [1].
Selectivity (Thioredoxin)	No reactivity up to 200 μ M	Thioredoxin reactivity assay [1].

Parameter	Value / Outcome	Experimental Context
In Vivo Efficacy (Asthma)	Significant reduction in airway eosinophilia, mucus, edema, and IL-4 levels [1].	Mouse model of OVA-induced allergic airway inflammation [1].
In Vivo Efficacy (I/R Injury)	No effect on inflammatory changes or lethality [4].	Mouse model of intestinal ischemia/reperfusion injury [4].

Experimental Protocols

Here are detailed methodologies for key experiments involving **PNRI-299**, based on the cited literature.

Protocol 1: Inhibiting AP-1 Transcription in Cell-Based Reporter Assays

This protocol is used to determine the potency and selectivity of **PNRI-299** [1].

- **Primary Cell Line:** Human lung epithelial A549 cells.
- **Key Reagents:**
 - AP-1-dependent reporter plasmid (e.g., a luciferase construct driven by an AP-1 responsive promoter).
 - NF- κ B-dependent reporter plasmid (for selectivity testing).
 - **PNRI-299** (e.g., dissolved in DMSO, with a final DMSO concentration of $\leq 0.1\%$ as vehicle control).
 - Positive control stimulant (e.g., Phorbol ester like PMA to induce AP-1 activity).
- **Procedure:**
 - **Cell Seeding & Transfection:** Seed A549 cells in appropriate culture plates and grow until 50-70% confluent. Co-transfect cells with the AP-1 reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a standard transfection method.
 - **Compound Treatment:** After 24 hours, pre-treat cells with a range of **PNRI-299** concentrations (e.g., 0-200 μ M) or vehicle control for 1-2 hours.
 - **Stimulation:** Stimulate the cells with PMA (e.g., 100 nM) to activate AP-1 pathways. Incubate for an additional 6-24 hours.
 - **Luciferase Assay:** Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

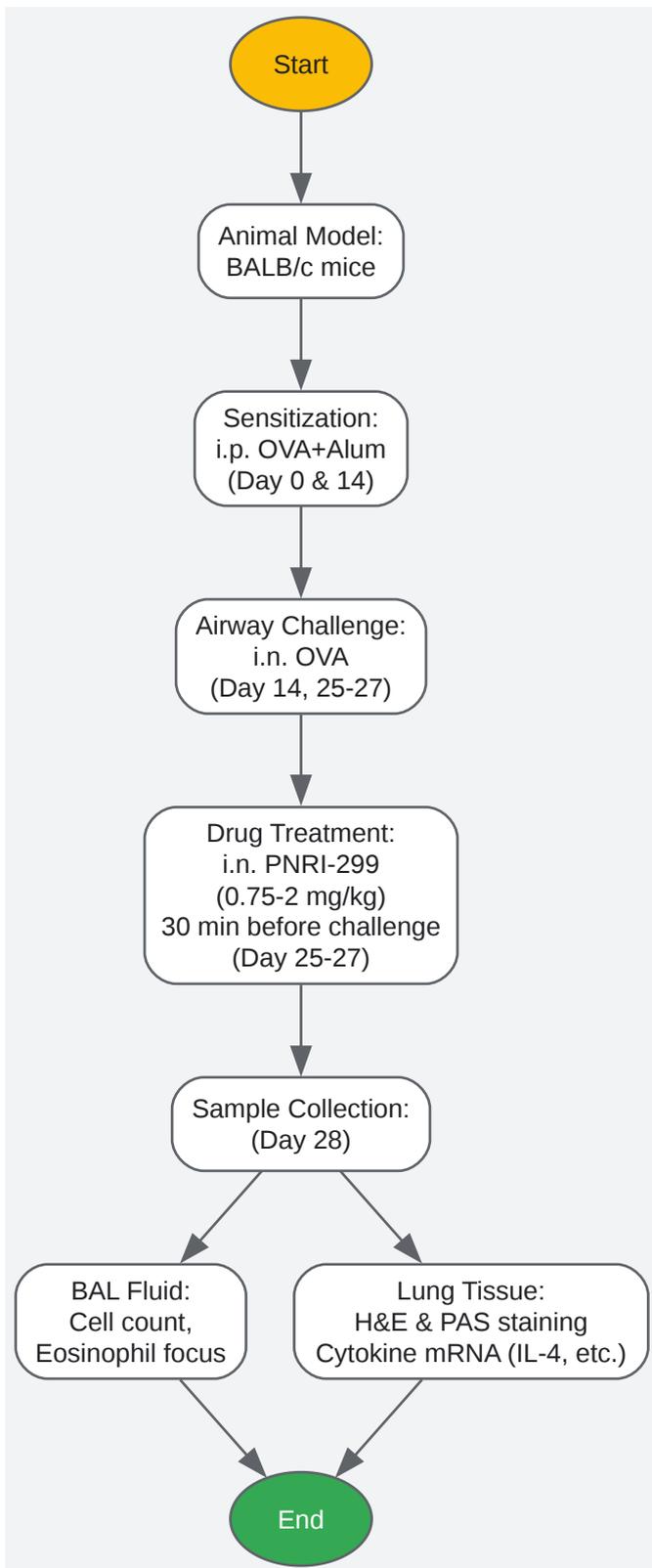
- **Data Analysis:** Normalize firefly luminescence to Renilla luminescence for each well. Calculate % inhibition relative to stimulated, vehicle-treated controls. Plot dose-response curves to determine IC50 values.

Protocol 2: Evaluating Efficacy in a Mouse Asthma Model

This protocol describes the in vivo validation of **PNRI-299** in allergic airway inflammation [1].

- **Animal Model:** Female BALB/c mice (6-8 weeks old).
- **Sensitization & Challenge:**
 - **Sensitization (Days 0 & 14):** Administer an intraperitoneal (i.p.) injection of 100 µg of ovalbumin (OVA) complexed with alum. Control group receives saline with alum.
 - **Challenge (Days 14, 25, 26, 27):** Under light anesthesia (xylazine/ketamine), administer an intranasal (i.n.) dose of 50 µg of OVA in saline.
- **Drug Administration:**
 - **PNRI-299** is administered i.n. at doses of **0.75 mg/kg or 2.0 mg/kg**.
 - Dosing occurs 30 minutes before each OVA challenge on days 25-27.
 - The vehicle is 0.16% DMSO in saline.
- **Tissue Collection & Analysis (Day 28):**
 - **Bronchoalveolar Lavage (BAL):** Collect BAL fluid from the right lung. Analyze inflammatory cell influx, with a focus on **eosinophil count**.
 - **Lung Tissue:** Fix the left lung for histology.
 - **Histopathology:** Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltrate and edema. Use periodic acid-Schiff (PAS) staining to evaluate **goblet cell hyperplasia and mucus secretion**.
 - **Cytokine Measurement:** Isolate total RNA from lung tissue and determine mRNA levels for **IL-4, IL-5, IL-13** using RT-PCR.
- **Data Analysis:** Perform morphometry on lung sections in a blinded manner. Compare inflammatory parameters and cytokine levels between OVA-challenged groups treated with vehicle vs. **PNRI-299**.

The overall workflow for the in vivo protocol is summarized below:



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Application Notes for Researchers

- **Specificity Confirmation:** The molecular target of **PNRI-299** was identified as Ref-1 using an **affinity chromatography approach** [1]. Researchers are advised to use this technique for independent target validation in new cellular models.
- **Critical Controls:** For in vivo studies, include a vehicle-only control (e.g., 0.16% DMSO) in addition to disease model and healthy control groups, as the vehicle has been confirmed to have no effect on the OVA-induced inflammatory response [1].
- **Disease Context:** **PNRI-299** is highly effective in an **allergic asthma model** driven by a Th2 cytokine profile [1]. However, it showed no benefit in a model of **intestinal ischemia/reperfusion injury**, where NF- κ B plays a more major role [4]. This highlights the importance of the specific redox pathology involved.
- **Handling and Storage:** **PNRI-299** has the CAS Number 550368-41-7. For stability, it is recommended to store the powder at -20°C. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months [3].

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